Benzyl (2-oxo-2-(((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)amino)ethyl)carbamate
Description
Introduction and Historical Context
Evolution of Triazolopyridazine Research
Triazolopyridazines, a class of fused heterocyclic compounds, have emerged as critical scaffolds in kinase inhibitor development. Early work on triazolopyridazines focused on their synthesis via cyclization reactions, such as the condensation of 1,2-diaminopyridines with carboxylic acids or ketones. The discovery of their kinase inhibitory properties, particularly against c-Met and Pim-1 kinases, marked a turning point. For instance, compound 4g (a triazolo[4,3-b]pyridazine derivative) exhibited IC~50~ values of 0.163 ± 0.01 μM against c-Met and 0.283 ± 0.01 μM against Pim-1, outperforming earlier analogs. Structural studies revealed that the planar triazolopyridazine core enables π-π interactions with tyrosine residues (e.g., Tyr1230 in c-Met), stabilizing inhibitor-enzyme complexes.
Recent innovations include modifications to the triazolopyridazine periphery to enhance solubility and selectivity. For example, substituting the thiophene moiety at position 6 improved hydrophobic interactions with histidine residues in mutant MET kinases (e.g., Y1230H). The compound of interest, featuring a 6-(thiophen-2-yl) group, aligns with this trend, leveraging thiophene’s electron-rich aromatic system for enhanced target binding.
Significance in Heterocyclic Medicinal Chemistry
Triazolopyridazines occupy a unique niche due to their dual capacity for hydrogen bonding and hydrophobic interactions. The triazolo[4,3-b]pyridazine system binds kinase ATP pockets via:
- Hydrogen bonds with hinge-region residues (e.g., Met1160 in c-Met).
- Hydrophobic contacts with activation-loop residues (e.g., Tyr1230).
This dual mechanism underpins their efficacy against proliferative diseases. Comparative studies show that derivatives with electron-withdrawing substituents (e.g., fluorine) on the pyridazine ring exhibit improved metabolic stability, while bulky groups at position 3 enhance selectivity. The inclusion of a methyleneamino linkage in the target compound—connecting the triazolopyridazine core to the carbamate unit—may optimize steric compatibility with kinase active sites, as seen in analogs like 12e (IC~50~ = 0.090 μM against c-Met).
Table 1: Key Pharmacological Properties of Select Triazolopyridazine Derivatives
| Compound | c-Met IC~50~ (μM) | Pim-1 IC~50~ (μM) | Cell Line Activity (GI%) |
|---|---|---|---|
| 4g | 0.163 ± 0.01 | 0.283 ± 0.01 | 55.84 (MCF-7) |
| 12e | 0.090 | N/A | 1.06 (A549) |
| Foretinib | 0.019 | N/A | N/A |
Benzyl Carbamate Moieties in Bioactive Compounds
Benzyl carbamates are prized for their balance of stability and bioactivity. The carbamate group (-OCONH-) serves as a hydrolyzable linker, enabling controlled drug release, while the benzyl moiety enhances lipophilicity for membrane permeability. In the target compound, the benzyl carbamate is strategically positioned to:
- Shield the urea-like linkage from premature enzymatic degradation.
- Facilitate interactions with hydrophobic subpockets in target proteins, as observed in class II c-Met inhibitors.
Notably, carbamate-bearing triazolopyridazines demonstrate improved pharmacokinetic profiles. For example, compound 12e showed negligible CYP3A4 inhibition and acceptable solubility (4.2 μg/mL in buffer), attributes likely shared by the benzyl carbamate analog due to structural homology. The ethylcarbamate spacer further modularizes the molecule, allowing conformational flexibility for optimal binding.
Properties
IUPAC Name |
benzyl N-[2-oxo-2-[(6-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methylamino]ethyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N6O3S/c27-19(12-22-20(28)29-13-14-5-2-1-3-6-14)21-11-18-24-23-17-9-8-15(25-26(17)18)16-7-4-10-30-16/h1-10H,11-13H2,(H,21,27)(H,22,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVDUZSCPSWKUDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCC(=O)NCC2=NN=C3N2N=C(C=C3)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl (2-oxo-2-(((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)amino)ethyl)carbamate generally involves a multi-step reaction process:
Formation of the triazolopyridazine core: Typically achieved through a cyclization reaction involving a pyridazine derivative and a thiophene-containing precursor.
Attachment of the Benzyl group: This step usually involves nucleophilic substitution reactions where a benzyl halide is introduced.
Carbamate formation:
Industrial Production Methods: Industrial-scale production often necessitates optimization of these synthetic routes to ensure high yield, purity, and cost-effectiveness. Common methods include the use of continuous flow reactors and catalyst systems to streamline the reactions and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: Benzyl (2-oxo-2-(((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)amino)ethyl)carbamate can undergo several types of reactions:
Oxidation: This might involve the oxidation of the thiophene ring, which could be carried out using oxidizing agents like peroxides.
Reduction: The reduction of carbonyl groups or nitro groups can be achieved using reducing agents such as sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule, particularly on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Peroxides, KMnO4
Reducing Agents: Sodium borohydride, lithium aluminium hydride
Bases: Sodium hydroxide, potassium carbonate
Acids: Hydrochloric acid, sulfuric acid
Major Products: The major products depend on the specific reaction conditions and reagents used, often resulting in modified derivatives of the original compound.
Scientific Research Applications
Benzyl (2-oxo-2-(((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)amino)ethyl)carbamate has diverse applications:
Chemistry: Studied for its reactivity and stability, useful in synthetic organic chemistry.
Biology: Potential use as a biochemical probe due to its unique structure.
Medicine: Investigated for pharmacological properties, possibly as a lead compound in drug development.
Industry: Utilized in material science for the development of new materials with specific properties.
Mechanism of Action
Molecular Targets and Pathways: The exact mechanism by which Benzyl (2-oxo-2-(((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)amino)ethyl)carbamate exerts its effects is subject to ongoing research. Its activity is likely related to its ability to interact with specific biological targets, such as enzymes or receptors, via its multiple functional groups. The pathways involved might include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogs
Core Heterocycle and Substituent Variations
Triazolopyridazine Derivatives
- N-(2-{6-[(2-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}-2-oxoethyl)sulfanyl][1,2,4]triazolo[4,3-b]pyridazin-3-yl}ethyl)benzamide (): Shares the triazolopyridazine core but replaces the carbamate with a benzamide group. Includes a 3,4-dimethoxyphenethylamine substituent, which enhances lipophilicity and may target neurotransmitter receptors. Molecular weight: ~520 g/mol (estimated), compared to the target compound’s ~450–500 g/mol range. Key difference: The sulfanyl-linked side chain in ’s compound may confer distinct pharmacokinetic profiles, such as prolonged half-life due to thioether stability .
Thiophene-Containing Analogs
- Benzyl 2-(4-(dimethylamino)benzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate (): Features a thiazolopyrimidine core instead of triazolopyridazine but retains the thiophen-2-yl group. Molecular weight: 515.6 g/mol, slightly higher than the target compound.
Comparative Data Table
Biological Activity
Benzyl (2-oxo-2-(((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)amino)ethyl)carbamate is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.
Chemical Structure and Properties
The compound features several notable structural components:
- Benzyl group : Contributes to lipophilicity and potential interactions with biological targets.
- Carbamate moiety : Implicated in pharmacological activity.
- Thiophene and triazole rings : Known for their diverse biological activities.
Biological Activity Overview
Research indicates that this compound may possess various biological activities, including:
-
Anticancer Properties :
- Studies have shown that derivatives of triazole compounds exhibit significant anti-tumor activity. For instance, 6-substituted triazoles have been found to inhibit cancer cell proliferation effectively .
- The specific compound under discussion may act on similar pathways due to the presence of the triazole ring.
- Anti-inflammatory Effects :
- Antimicrobial Activity :
Case Study 1: Anticancer Activity
A recent study evaluated the anticancer effects of several triazole derivatives against various cancer cell lines. The results indicated that compounds similar to this compound exhibited IC50 values in the low micromolar range, suggesting potent activity against cancer cells.
Case Study 2: Anti-inflammatory Mechanism
In a study focused on the anti-inflammatory properties of carbamate-containing compounds, researchers found that certain derivatives showed significant inhibition of COX-II activity with minimal ulcerogenic effects. This suggests a favorable safety profile for potential therapeutic applications in inflammatory diseases.
Table 1: Summary of Biological Activities
| Activity Type | Mechanism/Target | Reference |
|---|---|---|
| Anticancer | Inhibition of cell proliferation | |
| Anti-inflammatory | COX-II inhibition | |
| Antimicrobial | Growth inhibition of bacterial strains |
Table 2: Structural Features and Their Implications
| Structural Feature | Implication in Biological Activity |
|---|---|
| Benzyl group | Enhances lipophilicity and target interaction |
| Carbamate moiety | Associated with anti-inflammatory effects |
| Thiophene and triazole rings | Contributes to anticancer and antimicrobial properties |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing the triazolopyridazine core in this compound, and how can reaction yields be optimized?
- Methodological Answer : The triazolopyridazine scaffold can be synthesized via cyclocondensation of hydrazine derivatives with pyridazine precursors. For example, details a route using ethyl 2-(benzamido)-2-(6-chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl) acetate as a starting material. Optimize yields by controlling reaction temperature (80–100°C) and using catalysts like acetic acid. Post-synthesis purification via column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7) is critical to isolate the core structure .
Q. Which analytical techniques are most effective for characterizing the compound’s purity and structural integrity?
- Methodological Answer : Combine 1H/13C NMR (in DMSO-d6 or CDCl3) to confirm proton environments and carbon frameworks, HPLC-MS (C18 column, acetonitrile/water gradient) for purity assessment (>95%), and FT-IR to verify functional groups (e.g., carbamate C=O stretch at ~1700 cm⁻¹). X-ray crystallography (if crystals are obtainable) resolves stereochemical ambiguities .
Q. How does the compound’s stability vary under different storage conditions (e.g., pH, temperature)?
- Methodological Answer : Conduct accelerated stability studies by storing the compound at 4°C (short-term), –20°C (long-term), and 40°C/75% relative humidity (stress testing). Monitor degradation via HPLC every 7 days. The benzyl carbamate group may hydrolyze in acidic conditions (pH < 4), necessitating neutral buffers for biological assays .
Advanced Research Questions
Q. What structural modifications to the thiophene or carbamate moieties could enhance target binding affinity, and how are these changes evaluated?
- Methodological Answer : Replace the thiophene with substituted heterocycles (e.g., furan, pyridine) or modify the carbamate’s benzyl group to explore steric/electronic effects. Use molecular docking (PDB: BRD4 bromodomains) and surface plasmon resonance (SPR) to quantify binding kinetics (KD values). demonstrates that bivalent triazolopyridazine derivatives show enhanced potency due to dual-binding motifs .
Q. How can researchers resolve contradictions in biological activity data between in vitro and in vivo models for this compound?
- Methodological Answer : Discrepancies may arise from pharmacokinetic factors (e.g., poor bioavailability). Perform ADME studies :
- Plasma protein binding : Equilibrium dialysis to assess free fraction.
- Metabolic stability : Incubate with liver microsomes (human/rat) and track parent compound depletion via LC-MS.
- In vivo PK : Administer IV/PO doses in rodents; measure plasma half-life and tissue distribution. Adjust formulations (e.g., PEGylation) to improve bioavailability if needed .
Q. What strategies are effective for elucidating the compound’s mechanism of action in complex biological systems?
- Methodological Answer : Combine RNA-seq (to identify differentially expressed genes, e.g., MYC downregulation) and chemoproteomics (via biotinylated probes to pull down interacting proteins). Validate targets using CRISPR-Cas9 knockout models or siRNA silencing . highlights BRD4 inhibition as a key mechanism for related triazolopyridazines .
Data Contradiction Analysis
Q. How should researchers address conflicting data regarding the compound’s solubility in polar vs. nonpolar solvents?
- Methodological Answer : The compound’s amphiphilic nature (polar carbamate vs. hydrophobic triazolopyridazine) may cause variability. Use shake-flask method with UV-Vis quantification:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
